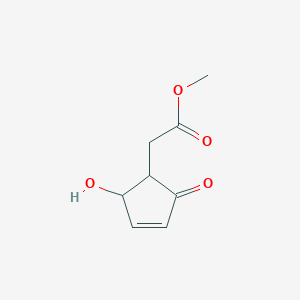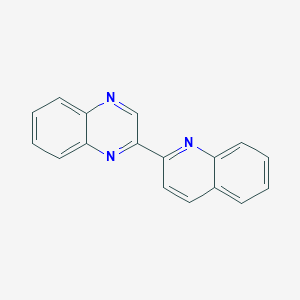
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a diol structure attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of two hydroxyl groups across the double bond of an alkene. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction conditions typically involve the use of a solvent such as water or acetone, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale dihydroxylation processes using similar reagents and conditions. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or ethers.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the diol structure may play a role in redox reactions, contributing to the compound’s antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol can be compared with other similar compounds, such as:
1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol: Similar structure but with an ethane backbone instead of an ethene backbone.
4-Hydroxy-3-methoxyphenylglycol: Contains a glycol structure instead of a diol structure.
Apocynin: Contains a hydroxy and methoxy group but lacks the diol structure.
Eigenschaften
| 93674-68-1 | |
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-methoxyphenyl)ethene-1,2-diol |
InChI |
InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-5,10-12H,1H3 |
InChI-Schlüssel |
ANQSZMFAMJMVNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)

![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)

![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
